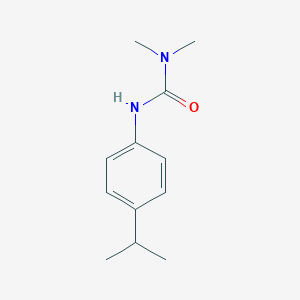
Isoproturon
Cat. No. B030282
Key on ui cas rn:
34123-59-6
M. Wt: 206.28 g/mol
InChI Key: PUIYMUZLKQOUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08003569B2
Procedure details


chlorotoluron, diuron, isoproturon or linuron;



Identifiers


|
REACTION_CXSMILES
|
CC1C=[CH:4][C:5]([NH:9][C:10](N(C)C)=O)=CC=1[Cl:8].CN([C:18]([NH:20][C:21]1[CH:22]=[CH:23][C:24](Cl)=[C:25]([Cl:27])[CH:26]=1)=O)C.[CH3:29][CH:30](C1C=CC(NC(N(C)C)=O)=CC=1)C.CN(OC)C(NC1C=CC(Cl)=C(Cl)C=1)=O>>[CH3:10][N+:9]1[CH:26]=[CH:25][C:24]([C:23]2[CH:22]=[CH:21][N+:20]([CH3:18])=[CH:30][CH:29]=2)=[CH:4][CH:5]=1.[Cl-:8].[Cl-:27] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1Cl)NC(=O)N(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=O)NC=1C=CC(=C(C1)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C=1C=CC(=CC1)NC(=O)N(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(=O)NC=1C=CC(=C(C1)Cl)Cl)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
paraquat-dichloride
|
|
Type
|
|
|
Smiles
|
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

